8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties, which include a fluorine atom at the 8th position and methyl groups at the 2nd and 6th positions on the quinoline ring. The presence of the fluorine atom enhances the compound’s biological activity and stability, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethyl aniline with ethyl fluoroacetate in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium ethoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and alkylation reactions often use reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated or alkylated derivatives .
Scientific Research Applications
8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in the development of new drugs, particularly for treating infections and cancer.
Mechanism of Action
The mechanism of action of 8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, allowing it to effectively inhibit or modulate the activity of its targets. This can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 6-Fluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one
- 8-Fluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one
- 6,8-Difluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one
Comparison: Compared to these similar compounds, 8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the fluorine atom at the 8th position and methyl groups at the 2nd and 6th positions provides a distinct set of properties that can be advantageous in various applications .
Properties
Molecular Formula |
C11H10FNO |
---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
8-fluoro-2,6-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10FNO/c1-6-3-8-10(14)5-7(2)13-11(8)9(12)4-6/h3-5H,1-2H3,(H,13,14) |
InChI Key |
ZYJCNELWLOLROO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC(=CC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.